molecular formula C6H10O3 B103260 Methyl 3-hydroxy-2-methylenebutyrate CAS No. 18020-65-0

Methyl 3-hydroxy-2-methylenebutyrate

Cat. No. B103260
CAS RN: 18020-65-0
M. Wt: 130.14 g/mol
InChI Key: VLCAYQIMSMPEBW-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-2-methylenebutyrate” is also known as “Methyl 2-(1-hydroxyethyl)acrylate”. It has a linear formula of CH3CH(OH)C(=CH2)CO2CH3 . The CAS Number is 18020-65-0 .


Synthesis Analysis

There are several methods for synthesizing “Methyl 3-hydroxy-2-methylenebutyrate”. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate . Another method involves the polymerization of 3H2MB by PHA synthase derived from Aeromonas caviae .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-2-methylenebutyrate” is represented by the SMILES string COC(=O)C(=C)C©O . The InChI is 1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-2-methylenebutyrate” is a liquid at room temperature. It has a refractive index of n20/D 1.452 (lit.) . Its boiling point is 91 °C/20 mmHg (lit.) , and its density is 1.071 g/mL at 25 °C (lit.) . The compound is stored at 2-8°C .

Scientific Research Applications

Stereochemistry and Catalysis

  • Stereochemical Analysis : Research by Tai and Imaida (1978) and Tai, Watanabe, and Harada (1979) focused on the stereochemistry of methyl 3-hydroxy-2-methylbutyrate, identifying and determining the absolute configurations of its stereoisomers. This work is foundational for understanding the compound's chemical behavior (Tai & Imaida, 1978), (Tai, Watanabe & Harada, 1979).
  • Catalysis in Hydrogenation : Brown et al. (1986) explored asymmetric induction in hydrogenation of menthyl 3-hydroxy-2-methylenebutyrates, revealing important insights for catalytic processes (Brown, Cutting, Evans & Maddox, 1986).

Biological Applications and Metabolic Role

  • Role in Metabolism and Regulation : Mierziak, Burgberger, and Wojtasik (2021) highlighted the role of 3-hydroxybutyrate, a related compound, in animals, bacteria, and plants, emphasizing its importance in energy metabolism and as a regulatory molecule influencing gene expression and epigenetics (Mierziak, Burgberger & Wojtasik, 2021).
  • Biocatalytic Synthesis : Gao and Li (2021) developed a biocatalytic method for synthesizing 3-hydroxy-3-methylbutyrate from l-leucine, demonstrating an alternative route for producing this compound, which holds significant promise in the food and pharmaceutical fields (Gao & Li, 2021).

Material Science and Biodegradability

  • Polyhydroxyalkanoates (PHAs) and Thermal Properties : Watanabe et al. (2015) studied the biosynthesis of novel PHAs containing 3-hydroxy-2-methylbutyrate, uncovering its impact on thermal properties of 3HB-based polymers. This could provide new opportunities in material science for creating polymers with unique characteristics (Watanabe, Ishizuka, Furutate, Abe & Tsuge, 2015).
  • Conversion to Methyl Crotonate : Spekreijse et al. (2016) explored converting PHAs containing 3-hydroxybutyrate, including minor amounts of 3-hydroxy-2-methylbutyrate, to methyl crotonate using whole cells. This research contributes to the development of biobased chemicals (Spekreijse, Holgueras Ortega, Sanders, Bitter & Scott, 2016).

Medical and Pharmacological Implications

  • Neuroprotective Potential : Xiao, Zhao, and Chen (2007) studied the effect of 3-hydroxybutyrate and its derivatives on glial cells, revealing their potential as neural protective agents and inhibitors of cell apoptosis, mediated by pathways related to cytosolic Ca(2+) concentration (Xiao, Zhao & Chen, 2007).

Safety And Hazards

“Methyl 3-hydroxy-2-methylenebutyrate” is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 43 °C (closed cup) . The signal word for this compound is “Warning”, and the hazard statement is H226 .

properties

IUPAC Name

methyl 3-hydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCAYQIMSMPEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-2-methylenebutyrate

CAS RN

18020-65-0
Record name Methyl 3-hydroxy-2-methylen-butanoat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Payne, MD Toscano, EMM Bulloch… - Organic & …, 2005 - pubs.rsc.org
… Methyl-3-hydroxy-2-methylenebutyrate (57 µl, 0.47 mmol) was added to a solution of 35 (150 mg, 0.52 mmol) in freshly distilled diethyl ether (2 ml). Silver oxide (242 mg, 1.05 mmol) …
Number of citations: 33 pubs.rsc.org
F Berthiol, H Doucet, M Santelli - Tetrahedron, 2006 - Elsevier
Through the use of [PdCl(C 3 H 5 )] 2 /cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane as a catalyst, a range of aryl bromides undergoes Heck reaction using 2- or 3-…
Number of citations: 57 www.sciencedirect.com
NJ Bennett, A Goldby, R Pringle - Synlett, 2010 - thieme-connect.com
This paper describes the development of an imporved protocol for the synthesis of α-benzyl-β-keto esters from aryl bromides via Heck reaction. The use of this protocol to synthesise a …
Number of citations: 4 www.thieme-connect.com
KH Vining - 2020 - search.proquest.com
Artificial systems of extracellular matrix (ECM) hydrogels with human cells were developed to study how the mechanical resistance of ECM directs the immune fate of bone marrow …
Number of citations: 2 search.proquest.com
T Gefflaut, Z Assaf, M Sancelme - Unnatural Amino Acids: Methods and …, 2012 - Springer
… In a 100-mL round bottom flask equipped with a stir bar, dissolve methyl 3-hydroxy-2-methylenebutyrate (5 g, 38.4 mmol), triethyl orthopropionate (15.4 mL, 76.4 mmol) and propionic …
Number of citations: 6 link.springer.com
LJ Brzezinski, S Rafel, JW Leahy - Tetrahedron, 1997 - Elsevier
… 44 (R) Methyl 3-hydroxy-2-methylenebutyrate (10). 43 A mixture of (R)-(-)-3-hydroxyquinuchdme (72.0 mg, 0.57 mmol) methyl acrylate (2.0 mL, 24 mmol) and acetaldehyde (0.20 mL, …
Number of citations: 69 www.sciencedirect.com
LJ Brzezinski - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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